Strontium telluride can be sourced from the reaction of strontium oxide or strontium carbonate with tellurium or its compounds. It is classified as a semiconductor and exhibits properties typical of chalcogenides, which are compounds formed with elements from group 16 of the periodic table. The compound crystallizes in a cubic structure, which contributes to its interesting physical properties.
Strontium telluride can be synthesized through various methods, including:
The halogenide-flux method is particularly effective for producing homogeneous samples with well-defined crystal structures. The hydrothermal method allows for the synthesis of nanoparticles with controlled morphology, which is beneficial for applications in electrocatalysis .
Strontium telluride crystallizes in a face-centered cubic lattice structure. The unit cell parameters typically include:
The crystal structure can be analyzed using techniques such as X-ray diffraction, which provides insights into the arrangement of atoms within the lattice.
Strontium telluride participates in various chemical reactions:
The stability of strontium telluride under various environmental conditions affects its reactivity. Understanding these reactions is crucial for optimizing its use in applications such as catalysis.
In electrocatalysis, strontium telluride facilitates the transfer of electrons during reactions such as oxygen evolution. The mechanism involves:
Studies indicate that the efficiency of strontium telluride as an electrocatalyst is influenced by its morphology and surface area, which can be tailored through synthesis methods like hydrothermal processing .
Relevant analyses include X-ray photoelectron spectroscopy and scanning electron microscopy to characterize its surface and electronic properties.
Strontium telluride has several scientific applications:
Solid-state reactions remain a cornerstone for synthesizing crystalline strontium telluride powders and bulk materials, particularly when high phase purity is required. These reactions typically involve direct combination of strontium and tellurium precursors at elevated temperatures under precisely controlled atmospheres to prevent oxidation or unwanted phase formation.
A fundamental approach involves reacting strontium oxide (SrO) with tellurium dioxide (TeO₂) under heat in an inert atmosphere (e.g., argon):SrO + TeO₂ + Δ → SrTeO₃This metatellurite intermediate requires further reduction under hydrogen or inert conditions to yield phase-pure SrTe [1]. Alternatively, elemental synthesis combines strontium metal and tellurium powder in stoichiometric ratios. Advanced implementations use halide fluxes (e.g., CsI) to lower reaction temperatures and enhance diffusion kinetics. In a representative process, stoichiometric mixtures of Sr, Cu, Te, and a lanthanide (Ln) are sealed in evacuated silica ampoules with CsI flux and heated to 1120 K for 96 hours, followed by controlled cooling:Sr + Cu + Ln + 3Te → SrLnCuTe₃This yields quaternary telluride single crystals suitable for structural analysis [3].
The critical parameters governing solid-state synthesis include:
Table 1: Solid-State Synthesis Parameters for Strontium Tellurides
Precursor System | Temperature (K) | Atmosphere | Time (h) | Product | Key Characteristics |
---|---|---|---|---|---|
SrO + TeO₂ | 1273 | Inert (Ar) | 168 | SrTeO₃ (intermediate) | Requires reduction step for SrTe |
Sr + Te | 1120 | Vacuum-sealed | 96 | Polycrystalline SrTe | Low yield, requires flux optimization |
Sr+Cu+Ln+Te+CsI | 1120 | Argon (flux) | 96 | SrLnCuTe₃ single crystals | Phase-pure quaternary crystals; Cmcm/Pnma space groups [3] |
Epitaxial techniques enable the fabrication of strontium telluride thin films with controlled crystallographic orientations and nanoscale architectures essential for electronic and catalytic applications. Molecular Beam Epitaxy (MBE) stands out for its atomic-level precision in layer deposition, though controlling orientation competition remains challenging.
When grown on lattice-matching substrates like SrTiO₃(001) or MgO(001), SrTe films exhibit competing orientations: (001) and (011). The thermodynamically stable (001) orientation is technologically desirable for its superior charge transport properties. Strategies to suppress (011) growth include:
For nanostructured SrTe, hydrothermal synthesis offers a solution-based alternative. This technique produces hierarchical architectures like multi-skinned nanoballs through the reduction of tellurium precursors (e.g., Na₂TeO₃) in the presence of strontium salts under autogenous pressure at 453–493 K. The resulting SrTe nanoballs deposited on glassy carbon (GC) exhibit high surface areas (≈65 m²/g) and curvature-enhanced catalytic activity [2] [5].
Table 2: Thin-Film and Nanoscale SrTe Fabrication Methods
Method | Substrate/Template | Growth Temperature | Key Parameters | Morphology/Orientation | Application Relevance |
---|---|---|---|---|---|
Molecular Beam Epitaxy (MBE) | SrTiO₃(001) | 773–1023 K | Sr:Te flux=1:1; RHEED monitoring | Epitaxial (001) films; RMS roughness <0.5 nm | Electronic devices |
Molecular Beam Epitaxy (MBE) | MgO(001) | 773–1023 K | Low-T nucleation layer; Post-annealing | Mixed (001)/(011); Requires optimization [4] | Heterostructures |
Hydrothermal | Glassy Carbon | 453–493 K | TeO₃²⁻ reduction; Strontium nitrate precursor | 150–200 nm nanoballs; 3D surface distribution | Electrocatalysis (OER) [2] [5] |
High-pressure synthesis (≥1 GPa) provides a powerful route to stabilize metastable SrTe phases, enhance dopant incorporation, and engineer band structures inaccessible at ambient conditions. The technique exploits stress-induced lattice compression and enhanced diffusion kinetics to achieve non-equilibrium structures with tailored properties.
Under compression, SrTe undergoes a phase transition from the ambient NaCl-type structure (Fm$\bar{3}$m) to a CsCl-type phase (Pm$\bar{3}$m) at 10.9–14.7 GPa [8]. Computational studies using HSE hybrid functional and Wannier interpolation reveal that applying just 5% uniaxial compression strain reduces SrTe's band gap from 2.83 eV to 2.41 eV. This band gap narrowing significantly enhances carrier concentration (nₕ) and thermoelectric power factor. At 10% strain, the predicted figure of merit (zT) reaches 0.95 due to improved electrical conductivity while maintaining low thermal conductivity [8].
Experimentally, high-pressure high-temperature (HPHT) processing is conducted using multi-anvil presses (e.g., the Chinese hexagonal anvil device). For high-entropy SrTe systems, heterovalent doping (La³⁺, Nd³⁺, Sm³⁺, Eu³⁺) is dramatically enhanced under pressure. A representative synthesis of (Sr₀.₂La₀.₂Nd₀.₂Sm₀.₂Eu₀.₂)TiO₃ involves:
Table 3: High-Pressure Effects on Strontium Telluride Properties
Condition/Modification | Pressure | Key Structural Changes | Property Enhancements | Mechanism |
---|---|---|---|---|
Uniaxial compression strain | 0–10% | Reduced Sr-Te bond length (3.36 Å → 3.18 Å) | Band gap ↓ 58%; zT ↑ to 0.95 [8] | Increased band dispersion; effective mass tuning |
HPHT processing (high-entropy) | 5 GPa | Rare-earth solubility ↑ 400%; Nanograins (50 nm) | κₗ ↓ to 0.8 W·m⁻¹·K⁻¹; zT=0.25 at 973 K [7] | Point defects; dislocation arrays; phonon scattering |
Phase transition (NaCl→CsCl) | 10.9–14.7 GPa | Coordination change (6→8); Volume collapse ~12% | Metallization; Abrupt ↑ in electrical conductivity | p-d orbital hybridization; electronic topology change |
Mechanistic insights from these studies reveal that high pressure:
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